molecular formula C10H9BrN2O B13550200 3-Bromo-4-methoxyquinolin-6-amine

3-Bromo-4-methoxyquinolin-6-amine

Cat. No.: B13550200
M. Wt: 253.09 g/mol
InChI Key: JJJGAIIQGYNPLA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyquinolin-6-amine is a heterocyclic aromatic compound with the molecular formula C10H9BrN2O. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and synthetic organic chemistry . The compound is characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 4th position, and an amine group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent amination can be achieved using ammonia or an amine source under suitable conditions to introduce the amine group at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-4-methoxyquinolin-6-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-10-7-4-6(12)2-3-9(7)13-5-8(10)11/h2-5H,12H2,1H3

InChI Key

JJJGAIIQGYNPLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1Br)N

Origin of Product

United States

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